molecular formula C23H17Cl2N5O4 B607237 Mirk-IN-1 CAS No. 1386979-55-0

Mirk-IN-1

货号 B607237
CAS 编号: 1386979-55-0
分子量: 498.32
InChI 键: CQKBSRPVZZLCJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mirk-IN-1 is a potent inhibitor of Dyrk1B (Mirk kinase) and Dyrk1A. It has IC50 values of 68±48 nM and 22±8 nM respectively .


Synthesis Analysis

This compound is synthesized for research use only . The exact synthesis process is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound was modeled based on the crystal structure of Dyrk1a . The 3D structure of Mirk was not available, so a molecular modeling approach was used .


Chemical Reactions Analysis

This compound is a potent inhibitor of Dyrk1B and Dyrk1A . It had an EC50 of 1.9 ±0.2 mmol/L on SW620 cells . At a much higher concentration of 10 mmol/L in a kinase assay, this compound inhibited the activities of DYRK1A, ABL, FLT3, and MARK1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 498.32 and a formula of C23H17Cl2N5O4 . It is a solid substance with a white to off-white color . It is soluble in DMSO at 2 mg/mL (4.01 mM) but is insoluble in water .

科学研究应用

靶向癌症治疗

Mirk-IN-1: , 作为一种激酶抑制剂,在靶向癌症治疗方面显示出希望。 它对 Mirk/Dyrk1B 激酶过表达的癌症尤其有效,而这种过表达通常与患者预后不良有关 {svg_1}. 通过抑制这种激酶,this compound 可以破坏癌细胞的细胞周期调控,从而可能导致癌细胞死亡并改善治疗效果。

卵巢癌治疗

在大约 75% 的卵巢癌肿瘤中表达 Mirk/Dyrk1B 激酶,这使得 this compound 成为一种有价值的治疗剂 {svg_2}. 它有助于将癌细胞维持在静止状态,这通常是癌细胞抵抗肿瘤块内恶劣条件的一种防御机制。 this compound 能够破坏这种状态,可以使癌细胞更容易受到治疗。

胰腺癌生存

This compound 被认为是静止胰腺癌细胞生存的关键因素 {svg_3}. 这些细胞通常通过保持不活跃状态来抵抗治疗,但 this compound 可以干扰这种生存机制。 通过靶向 Mirk/Dyrk1B 激酶介导的抗氧化基因,this compound 可以降低这些原本抗药性癌细胞的生存能力。

作用机制

Target of Action

Mirk-IN-1 is a potent inhibitor of Dyrk1B (also known as Mirk kinase) and Dyrk1A . Dyrk1B is a promising pharmacological target in cancer as it is overexpressed in many tumors, and its overexpression is correlated with patients’ poor prognosis .

Mode of Action

This compound interacts with its targets, Dyrk1B and Dyrk1A, by inhibiting their activity . Dyrk1B acts as a negative cell cycle regulator, maintaining the survival of quiescent cancer cells and conferring their resistance to chemotherapies . The majority of this compound inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects with other kinases, especially with the highly similar Dyrk1A .

Biochemical Pathways

This compound affects the Mitogen-Activated Protein (MAP) kinase pathways . These pathways control intracellular events including acute responses to hormones and major developmental changes in organisms . Mirk/Dyrk1B can influence the MAPK/ERK signaling pathway, which mediates the cell cycle and survival of cancer cells .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for its bioavailability . . It’s important to note that the optimization of the ADME properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process .

Result of Action

The inhibition of Dyrk1B by this compound can lead to apoptosis in pancreatic cancer cell lines, thus inhibiting their clonogenic growth . Many studies have demonstrated the valuable therapeutic effect of Mirk/Dyrk1B inhibitors in cancer cell lines, mouse xenografts, and patient-derived 3D-organoids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Gene expression can be altered by environmental factors such as food, drugs, or exposure to toxins . These changes can range from small to so significant that certain genes in our system can be turned off or on when they are supposed to be the opposite way . .

属性

IUPAC Name

N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N5O4/c1-34-23-27-11-14-8-16(22(33)29-19(14)30-23)21(32)28-18-9-13(5-6-17(18)25)20(31)26-10-12-3-2-4-15(24)7-12/h2-9,11H,10H2,1H3,(H,26,31)(H,28,32)(H,27,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKBSRPVZZLCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does Mirk/Dyrk1B kinase inhibition affect quiescent pancreatic cancer cells?

A1: Mirk/Dyrk1B kinase is found at elevated levels in quiescent (G0) pancreatic cancer cells. [, ] Inhibiting this kinase has been shown to impact these cells in several ways:

  • Reduced Viability: Mirk/Dyrk1B helps maintain the viability of quiescent cells by reducing reactive oxygen species (ROS) levels. Inhibiting Mirk/Dyrk1B leads to increased ROS, ultimately decreasing the viability of these cells. []
  • Escape from Quiescence: Inhibition can force some quiescent cells to re-enter the cell cycle, making them more susceptible to therapies like chemotherapy and radiation. []
  • Increased Drug Sensitivity: Combining Mirk/Dyrk1B inhibition with standard treatments like gemcitabine and cisplatin has been shown to significantly increase tumor cell death. []

Q2: What is the mechanism by which Mirk/Dyrk1B kinase regulates ROS levels in quiescent pancreatic cancer cells?

A2: Mirk/Dyrk1B kinase increases the transcription of several antioxidant genes, including ferroxidase, superoxide dismutase 2 (SOD2), and SOD3. [] These enzymes are crucial for detoxifying ROS within the cell. By upregulating these genes, Mirk/Dyrk1B effectively lowers ROS levels, protecting the quiescent cells from damage and promoting their survival. [] Depleting Mirk/Dyrk1B, therefore, reduces the expression of these antioxidant genes, leading to an accumulation of ROS and subsequent cell damage. []

  1. Lents, N. H., et al. "Preclinical Development Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells." Molecular Cancer Therapeutics, vol. 10, no. 1, 2011, pp. 1–11., doi:10.1158/1535-7163.MCT-10-0593.
  2. Lents, N. H., et al. "Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species." Cancer Research, vol. 69, no. 8, 2009, pp. 3317–24., doi:10.1158/0008-5472.CAN-08-3322.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。